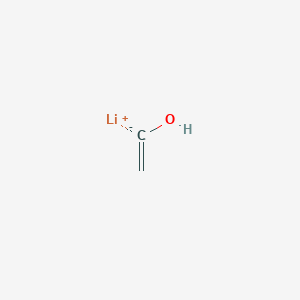
lithium;ethenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium ethenol can be synthesized through the reaction of vinyl chloride with lithium metal in an aliphatic hydrocarbon solvent such as hexane. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen in the air. The general reaction is as follows:
CH2=CHCl+2Li→CH2=CHLi+LiCl
Industrial Production Methods
Industrial production of lithium ethenol involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium ethenol undergoes various types of chemical reactions, including:
Nucleophilic Addition: Lithium ethenol can act as a nucleophile and add to electrophilic carbonyl compounds, forming alcohols.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another group.
Reduction Reactions: Lithium ethenol can reduce certain compounds, such as aldehydes and ketones, to their corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, and the reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF).
Substitution Reactions: Halides and other electrophiles are common reagents, and the reaction is often performed in non-polar solvents like hexane.
Reduction Reactions: Lithium ethenol can be used in combination with other reducing agents like lithium aluminum hydride (LiAlH₄) to enhance its reducing power.
Major Products Formed
Nucleophilic Addition: Alcohols
Substitution Reactions: Various substituted alkenes
Reduction Reactions: Primary and secondary alcohols
Wissenschaftliche Forschungsanwendungen
Lithium ethenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and the preparation of complex molecules.
Biology: Lithium ethenol derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of lithium ethenol derivatives in treating various diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of lithium ethenol involves its ability to act as a strong nucleophile and base. The carbon-lithium bond is highly polar, with the carbon atom carrying a partial negative charge. This makes lithium ethenol highly reactive towards electrophiles. In biological systems, lithium ethenol derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyllithium: Another organolithium compound with similar reactivity but different applications.
Methyllithium: A simpler organolithium compound used in organic synthesis.
Phenyllithium: An aromatic organolithium compound with unique reactivity.
Uniqueness of Lithium Ethenol
Lithium ethenol is unique due to its vinyl group, which imparts distinct reactivity and allows for the formation of various derivatives. Its ability to participate in both nucleophilic addition and substitution reactions makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
111193-71-6 |
|---|---|
Molekularformel |
C2H3LiO |
Molekulargewicht |
50.0 g/mol |
IUPAC-Name |
lithium;ethenol |
InChI |
InChI=1S/C2H3O.Li/c1-2-3;/h3H,1H2;/q-1;+1 |
InChI-Schlüssel |
IXVPCSMGHYDXIB-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C=[C-]O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


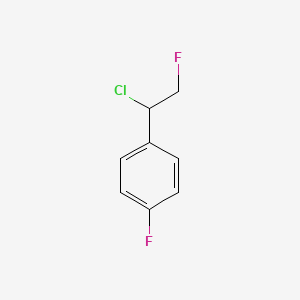
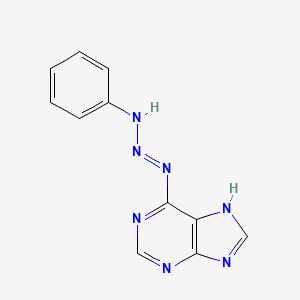
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)


![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)

![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
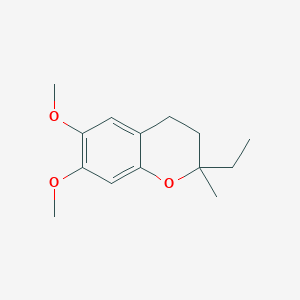
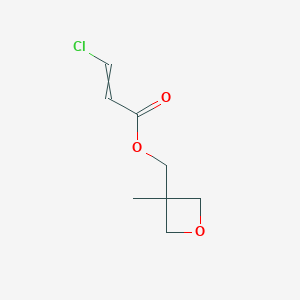
![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)
![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)

